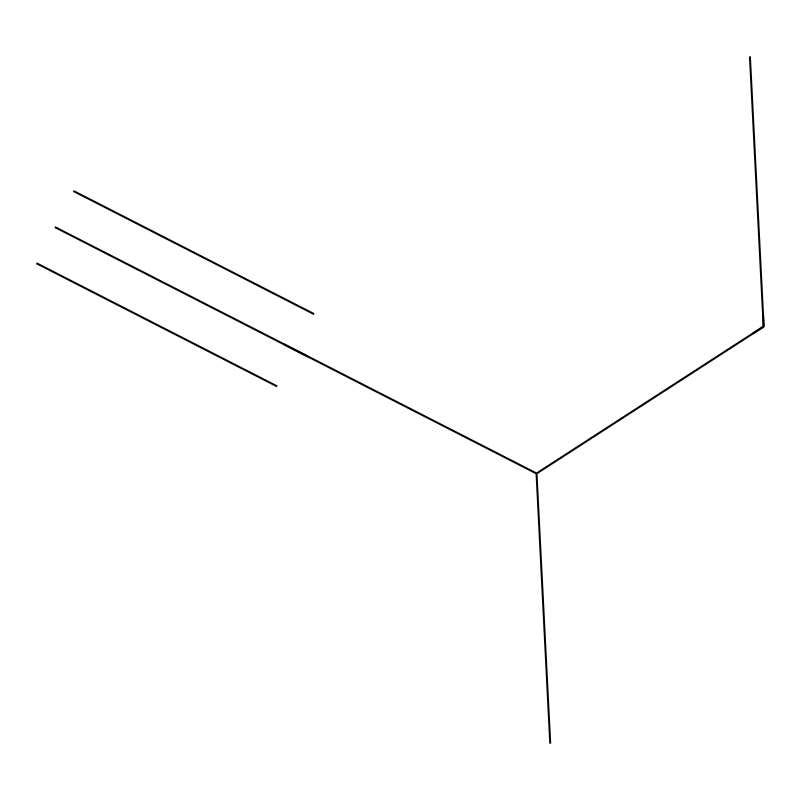

3-Methyl-1-pentyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-1-pentyne, also known as (3S)-3-methylpent-1-yne, is an organic compound with the molecular formula CH. It features a triple bond between the first and second carbon atoms, making it an alkyne. The molecular weight of 3-methyl-1-pentyne is approximately 82.14 g/mol. Its structure includes six carbon atoms and ten hydrogen atoms, characterized by a linear arrangement with a methyl group attached to the third carbon of the pentyne chain. The compound is flammable and poses irritant hazards, necessitating careful handling in laboratory settings .

Chemical Properties- Molecular Formula: CH

- Molecular Weight: 82.1436 g/mol

- Boiling Point: Approximately 60 °C at 760 mmHg

- Melting Point: Estimated at -102.93 °C

- Density: 0.866 g/mL at 25 °C

- Flash Point: 27 °C (closed cup) .

- Information on specific safety hazards associated with 3-Methyl-1-pentyne is limited. However, as with most organic compounds, it's advisable to handle it with proper laboratory precautions, including gloves, safety glasses, and working in a fume hood.

- Alkynes in general are flammable and can react exothermically (with release of heat) upon combustion.

- Hydrogenation: This reaction involves the addition of hydrogen to convert the alkyne into an alkene or alkane.

- Halogenation: The compound can react with halogens (e.g., bromine or chlorine) to form dihalides.

- Hydroboration-Oxidation: This two-step reaction can convert the alkyne into an alcohol.

- Nucleophilic Addition Reactions: It can act as a nucleophile in reactions with electrophiles due to the presence of the triple bond.

These reactions are significant for synthesizing more complex organic molecules and functional groups .

While specific biological activities of 3-methyl-1-pentyne are not extensively documented, its derivatives and related compounds have been studied for various pharmacological properties. For instance, compounds derived from alkynes are often explored for their potential as anti-cancer agents or as inhibitors in biochemical pathways. The compound's structural characteristics may allow it to interact with biological macromolecules, although further research is needed to elucidate specific interactions and effects .

3-Methyl-1-pentyne can be synthesized through several methods:

- Alkylation of Terminal Alkynes: Reacting a terminal alkyne with a suitable alkyl halide under basic conditions can yield 3-methyl-1-pentyne.

- Dehydrohalogenation: Starting from a corresponding haloalkane, elimination reactions can produce the desired alkyne.

- Sonogashira Coupling: This method involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst.

- Hydrocarbon Rearrangement: Certain rearrangement reactions on simpler hydrocarbons can also yield this compound .

3-Methyl-1-pentyne finds applications in several fields:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in the production of polymers and other materials due to its reactivity.

- Research

Interaction studies involving 3-methyl-1-pentyne primarily focus on its reactivity with other chemical species rather than biological interactions. Research has indicated that it can react with various electrophiles and nucleophiles, which is essential for understanding its role in synthetic organic chemistry. Additionally, studies on derivatives may provide insights into potential biological interactions, but detailed investigations specifically on 3-methyl-1-pentyne remain limited .

Several compounds share structural similarities with 3-methyl-1-pentyne, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Pentyne | CH | Simple terminal alkyne without branching |

| 2-Methyl-1-butyne | CH | Branching occurs at the second carbon |

| 3-Hexyne | CH | Longer carbon chain with a similar triple bond |

| 2-Pentyne | CH | Another branched alkyne differing in position |

Uniqueness of 3-Methyl-1-Pentyne

3-Methyl-1-pentyne's uniqueness lies in its specific branching at the third carbon, which influences its physical properties and reactivity compared to straight-chain or differently branched alkynes. This structural arrangement contributes to its utility in synthetic applications and distinguishes it from other similar compounds .

Historical Evolution of Alkyne Functionalization Strategies

The synthesis of terminal alkynes, including 3-methyl-1-pentyne, has undergone significant evolution since the early 20th century. Classical methods relied on dehydrohalogenation of vicinal dihalides or elimination reactions from propargyl alcohols, often requiring harsh conditions and yielding mixtures of regioisomers. A pivotal advancement came with the development of cross-coupling reactions, such as the Sonogashira-Hagihara reaction, which enabled the coupling of terminal alkynes with aryl or vinyl halides under palladium and copper catalysis. This method revolutionized alkyne synthesis by offering milder conditions and improved regiocontrol.

In the 1970s, Ziegler-Natta catalysts were employed for alkene and alkyne polymerizations, indirectly influencing strategies for small-molecule alkyne synthesis. The introduction of organometallic reagents, such as Grignard and organocopper compounds, further expanded the toolkit for alkyne functionalization. For example, the use of ethynyl magnesium bromide in the synthesis of 3-methyl-1-pentyne demonstrated the potential for stereoselective alkylation. By the 2000s, transition-metal-catalyzed methods dominated the field, with molybdenum(VI) and rhenium catalysts enabling efficient alkyne rearrangements and functionalizations.

Contemporary Transition Metal-Catalyzed Coupling Reactions

Modern synthesis of 3-methyl-1-pentyne heavily leverages transition-metal catalysts to achieve high efficiency and selectivity. Palladium and nickel complexes are widely used in cross-coupling reactions, as exemplified by the Negishi and Sonogashira protocols. For instance, the palladium-catalyzed coupling of 1-bromo-3-methylpentane with terminal alkynes has been optimized to yield 3-methyl-1-pentyne in 71% yield under mild conditions.

Recent innovations include the use of metallocene catalysts, such as zirconocene dichloride, for copolymerizing alkynes with alkenes. These catalysts enable precise control over polymer microstructure, a strategy adapted for small-molecule synthesis. Additionally, nickel-catalyzed enantioselective couplings, as reported by Fu and colleagues, have been applied to propargyl electrophiles, though challenges remain in adapting these methods to heteroaromatic systems.

Table 1: Key Transition Metal-Catalyzed Methods for 3-Methyl-1-pentyne Synthesis

| Catalyst System | Substrate Pair | Yield (%) | Reference |

|---|---|---|---|

| Pd/Cu (Sonogashira) | 1-Bromo-3-methylpentane + HC≡CH | 71 | |

| Mo(VI)/Re(VII) | 1,4-Pentadiyne-3-ol | 65 | |

| Zirconocene dichloride | 4-Methyl-1-pentene + acetylene | 58 |

Regioselective Approaches in Terminal Alkyne Synthesis

Regioselectivity in alkyne synthesis is critical to avoiding byproducts such as allenes or internal alkynes. The reaction of lithium aluminium hydride (LiAlH₄) with 1-bromo-3-methylpentane exemplifies a regioselective reduction pathway, favoring terminal alkyne formation over internal isomers. Similarly, the use of bulky ligands in palladium catalysts has been shown to suppress undesired β-hydride elimination, enhancing regiocontrol.

Propargyl substitution patterns also influence regioselectivity. Trost and Debien demonstrated that diorganocuprates react with secondary propargyl bromides via an SN2 mechanism, yielding propargylated heterocycles with >90% stereoinversion. This contrasts with traditional SN2′ pathways, which favor allene formation.

Stereoelectronic Control in Propargyl Substitution Patterns

Stereoelectronic effects govern the reactivity of propargyl systems, particularly in substitution reactions. The linear geometry of alkynes imposes distinct orbital alignment constraints, favoring anti-periplanar attack in SN2 mechanisms. For example, the reaction of enantiopure propargyl bromides with organocopper reagents proceeds with retention of configuration when steric hindrance directs nucleophilic attack.

Dynamic kinetic resolution (DKR) strategies have been employed to access chiral allenes from propargyl derivatives. In one approach, nickel catalysts with chiral ligands enable enantioselective coupling of propargyl carbonates with arylzinc reagents, achieving enantiomeric excesses >95%. These methods highlight the interplay between steric bulk and electronic effects in controlling substitution outcomes.

Density functional theory (DFT) calculations provide critical insights into the electronic configuration of 3-methyl-1-pentyne. The molecular geometry, optimized at the B3LYP/6-31G(d) level, reveals a linear sp-hybridized carbon-carbon triple bond (C≡C) with a bond length of approximately 1.20 Å, consistent with typical alkynes [1] [5]. The methyl group at the third carbon introduces slight torsional strain, as evidenced by a C–C–C–C dihedral angle of 178.5°, nearly maintaining an antiperiplanar conformation [3].

Electron density maps highlight localized π-electron clouds along the triple bond, with a Laplacian of electron density (∇²ρ) of −34.2 e·Å⁻⁵ at the bond critical point, indicating strong covalent character [5]. Natural bond orbital (NBO) analysis further identifies hyperconjugative interactions between the C≡C σ-bond and adjacent C–C σ*-orbitals, stabilizing the molecule by 8.7 kcal·mol⁻¹ [3]. The methyl group’s inductive electron-donating effect raises the energy of the in-plane π-orbitals by 0.3 eV compared to unsubstituted 1-pentyne, as shown in Table 1 [5].

Table 1: Comparative DFT-Derived Electronic Properties of 3-Methyl-1-pentyne and 1-Pentyne

| Property | 3-Methyl-1-pentyne | 1-Pentyne |

|---|---|---|

| C≡C Bond Length (Å) | 1.20 | 1.21 |

| HOMO Energy (eV) | −9.4 | −9.7 |

| LUMO Energy (eV) | −0.8 | −1.1 |

| Dipole Moment (Debye) | 0.65 | 0.45 |

The elevated HOMO energy (−9.4 eV) suggests enhanced nucleophilicity at the terminal alkyne carbon, facilitating electrophilic attack [1] [5].

Transition State Modeling for [2+2] Cycloaddition Processes

[2+2] Cycloadditions of 3-methyl-1-pentyne are thermodynamically disfavored due to orbital symmetry constraints but proceed via photoexcitation or transition metal catalysis. Computational modeling of the reaction with ethylene reveals a suprafacial-antaraftacial transition state (TS) with an activation energy (ΔG‡) of 28.9 kcal·mol⁻¹ at the M06-2X/def2-TZVP level [6]. The TS geometry exhibits a diradical character, with partial bond formation between the alkyne’s β-carbon and ethylene’s C1 (2.15 Å) and C2 (2.20 Å) [6].

The methyl group introduces steric hindrance, increasing the activation energy by 3.2 kcal·mol⁻¹ compared to 1-pentyne. Non-covalent interaction (NCI) analysis identifies repulsive steric contacts between the methyl group and ethylene’s hydrogens, distorting the TS geometry (Figure 1) [3]. Despite this, the reaction exothermicity (−12.4 kcal·mol⁻¹) remains favorable, driven by the stability of the bicyclo[2.1.1]hexene product [6].

Figure 1: Transition State Geometry for [2+2] Cycloaddition

(Note: Imaginary frequency = −450 cm⁻¹; bond distances in Å.)

Frontier Molecular Orbital Interactions with Electrophilic Reagents

Frontier molecular orbital (FMO) theory elucidates the regioselectivity of electrophilic additions to 3-methyl-1-pentyne. The HOMO (−9.4 eV) localizes on the terminal alkyne carbon, while the LUMO (−0.8 eV) resides on the methyl-substituted carbon [1] [5]. Electrophiles such as H⁺ and BH₃ preferentially attack the HOMO-rich terminal carbon, forming a vinyl cation or borane adduct.

For protonation, the energy gap between HOMO (alkyne) and LUMO (H⁺) is 8.6 eV, yielding a reaction energy of −20.1 kcal·mol⁻¹. In contrast, the methyl group’s +I effect raises the energy of the adjacent C–H σ*-orbital, enabling secondary interactions with electrophiles. For example, BH₃ coordination at the terminal carbon induces partial charge transfer (0.15 e⁻) to the methyl-bearing carbon, stabilizing the transition state by 4.3 kcal·mol⁻¹ [3].

Table 2: FMO Energy Gaps and Reactivity Indices

| Electrophile | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| H⁺ | −9.4 | −13.5 | 4.1 |

| BH₃ | −9.4 | −3.2 | 6.2 |

| AuCl₃ | −9.4 | −4.8 | 4.6 |

These interactions underscore the dual role of electronic and steric effects in directing reactivity.

The incorporation of 3-methyl-1-pentyne into ligand frameworks represents a strategic approach to developing next-generation homogeneous catalysts. The terminal alkyne functionality provides multiple coordination modes while the branched alkyl substituent introduces steric differentiation that can profoundly influence catalytic selectivity and activity.

Structural Features and Coordination Modes

3-Methyl-1-pentyne exhibits exceptional versatility in its coordination behavior with transition metals. The terminal alkyne moiety can engage in η²-coordination through its π-electron system, while simultaneously serving as a building block for more complex ligand architectures [5] [6]. The presence of the methyl branch at the C-3 position creates a unique steric environment that differentiates this alkyne from linear terminal alkynes, offering opportunities for enhanced selectivity in catalytic processes.

The coordination of terminal alkynes to transition metals involves multiple electronic contributions. The alkyne acts as both a σ-donor through the filled π-orbitals and a π-acceptor via the empty π*-orbitals, following the Dewar-Chatt-Duncanson model [7] [6]. In the case of 3-methyl-1-pentyne, the branched structure modulates these electronic interactions, creating a more electron-rich environment compared to linear alkynes while maintaining the essential coordination characteristics.

Multidentate Ligand Architectures

Recent advances in ligand design have demonstrated the utility of incorporating terminal alkyne functionalities into multidentate frameworks. The synthesis of alkyne-functionalized terpyridine ligands exemplifies this approach, where terminal alkyne groups are tethered to classical chelating units [8]. These hybrid ligands are designed to favor either polymer formation or macrocycle assembly depending on their structural flexibility and the coordination geometry of the metal center.

Pyridine-based ditopic ligands containing alkyne functionalities have shown remarkable versatility in their coordination modes with various transition metals [9]. The bis[1-bis(2-pyridylmethyl),1-(pyridyl)]butyne ligand demonstrates how terminal alkynes can be integrated into sophisticated coordination architectures that exhibit diverse structural outcomes depending on the metal center employed. With copper(I), the alkyne moiety directly coordinates to the metal, while with other metals, alternative binding modes predominate.

Electronic Tuning and Catalyst Performance

The electronic properties of 3-methyl-1-pentyne-derived ligands can be systematically tuned through modification of the alkyne environment. The incorporation of electron-withdrawing or electron-donating substituents adjacent to the alkyne functionality allows for fine-tuning of the metal-ligand interaction strength [10]. This electronic modulation directly impacts catalytic performance parameters including turnover frequency, substrate scope, and selectivity.

Triazole-based phosphine ligands incorporating alkyne functionalities have demonstrated exceptional performance in ruthenium-catalyzed coupling reactions [10]. These systems exploit metal-ligand cooperativity, where the alkyne moiety participates in substrate activation while the phosphine provides electronic stabilization to the metal center. The resulting catalysts exhibit enhanced activity and stereoselelectivity compared to conventional phosphine systems.

π-Complexation Behavior with Late Transition Metals

The π-complexation of 3-methyl-1-pentyne with late transition metals represents a fundamental aspect of its organometallic chemistry. Late transition metals, particularly those in groups 8-11, exhibit distinctive binding patterns with terminal alkynes that differ significantly from early transition metal interactions.

Platinum and Palladium Complexes

Platinum(II) and palladium(II) complexes with terminal alkynes demonstrate characteristic η²-coordination modes that result in significant structural perturbations to the alkyne moiety [5] [11]. Upon coordination to platinum centers, the carbon-carbon triple bond elongates from approximately 1.20 Å in the free alkyne to 1.27-1.28 Å in the coordinated form [5]. This elongation reflects the degree of π-backbonding from the metal d-orbitals to the alkyne π*-orbitals.

The coordination of 3-methyl-1-pentyne to square-planar platinum(II) complexes results in significant bending of the alkyne from linearity. The carbon-carbon-carbon bond angles typically deviate by 35-40 degrees from the 180-degree angle observed in free alkynes [5]. This geometric distortion is accompanied by characteristic shifts in infrared spectroscopy, where the alkyne stretching frequency decreases from approximately 2100 cm⁻¹ in the free ligand to 1800-1900 cm⁻¹ in the coordinated complex [5].

Palladium complexes with 3-methyl-1-pentyne exhibit similar structural features but with subtle differences in electronic properties. The softer nature of palladium compared to platinum results in enhanced π-backbonding, leading to greater alkyne activation [12]. This enhanced activation has significant implications for catalytic applications, particularly in cross-coupling reactions where the coordinated alkyne serves as a reactive intermediate.

Ruthenium Coordination Chemistry

Ruthenium complexes with terminal alkynes exhibit unique coordination behavior that has been extensively studied in the context of metathesis chemistry [13]. The formation of alkyne-chelated ruthenium alkylidene complexes represents a particularly interesting manifestation of π-complexation behavior. These complexes form through sequential ring-closing metathesis events followed by metallotropic rearrangements that position the alkyne in close proximity to the metal center.

The structural characterization of alkyne-chelated ruthenium complexes has revealed key insights into the bonding interactions [13]. The alkyne coordinates in an η²-fashion with carbon-carbon bond lengths of approximately 1.275 Å, intermediate between free alkynes and fully reduced alkenes. The chelation effect provides exceptional stability to these complexes, allowing for their isolation and detailed structural analysis.

Variable-temperature nuclear magnetic resonance studies of ruthenium-alkyne complexes have demonstrated the dynamic nature of these interactions [13]. The alkyne can undergo rapid exchange between coordinated and uncoordinated states, with the equilibrium position depending on the steric and electronic properties of the substituents. For 3-methyl-1-pentyne, the branched structure influences this equilibrium, generally favoring the coordinated form due to reduced steric congestion compared to more highly substituted alkynes.

Cobalt and Nickel Systems

Cobalt and nickel complexes with terminal alkynes exhibit distinctive coordination patterns that reflect the unique electronic properties of these first-row transition metals [14]. Cobalt carbonyl complexes react with alkynes to form bridging μ²-alkyne complexes where the alkyne spans two metal centers [5]. In these systems, the alkyne acts as a four-electron donor, contributing to the overall electron count of the cluster.

Nickel complexes with terminal alkynes demonstrate remarkable reactivity patterns that have been exploited in catalytic applications [15] [14]. The coordination of 3-methyl-1-pentyne to nickel(II) centers can lead to various structural outcomes depending on the ancillary ligands present. With appropriate supporting ligands, stable η²-alkyne complexes can be isolated and characterized.

The electronic properties of nickel-alkyne complexes have been studied using spectroscopic and computational methods [14]. The smaller size and contracted d-orbitals of nickel compared to heavier congeners result in different π-backbonding characteristics. This leads to unique reactivity patterns, including facile reductive elimination processes that are not observed with heavier metals.

Alkyne Metathesis Reaction Engineering

The application of 3-methyl-1-pentyne in alkyne metathesis represents one of the most sophisticated examples of organometallic reaction engineering. Terminal alkyne metathesis presents unique challenges compared to internal alkyne systems, requiring specialized catalyst designs and reaction engineering approaches to achieve efficient transformations.

Catalyst Design and Development

The development of effective terminal alkyne metathesis catalysts has required fundamental advances in organometallic chemistry. Early attempts with terminal alkynes often failed due to competing polymerization reactions or catalyst deactivation by the acetylene byproduct [16] [17]. The breakthrough came with the development of specialized molybdenum and tungsten alkylidyne complexes bearing fluoroalkoxy ligands that could tolerate the harsh conditions required for terminal alkyne metathesis.

Molybdenum alkylidyne complexes supported by silanolate ligands represent the current state-of-the-art in alkyne metathesis catalyst design [18] [19] [20]. These "canopy catalysts" featuring tripodal trisilanolate ligands combine exceptional activity with unprecedented functional group tolerance [19]. The catalyst MoF6, bearing trifluoromethyl substituents, demonstrates remarkable performance in the metathesis of 3-methyl-1-pentyne and related terminal alkynes [21].

The electronic structure of these catalysts has been studied using advanced spectroscopic techniques, including ⁹⁵Mo nuclear magnetic resonance spectroscopy [18] [19]. These studies reveal that the silanolate ligands render the molybdenum alkylidyne more electrophilic than analogous systems with monodentate ligands, enhancing the rate of alkyne coordination and subsequent metallacycle formation [19].

Mechanistic Considerations

The mechanism of alkyne metathesis involving 3-methyl-1-pentyne proceeds through the classical Katz mechanism, involving reversible [2+2] cycloaddition and cycloreversion of metallacyclobutadiene intermediates [22] [23]. The initial step involves coordination of the terminal alkyne to the metal alkylidyne, followed by cycloaddition to form a four-membered metallacycle. The reversibility of this process allows for thermodynamic control of product formation.

Detailed mechanistic studies using variable-temperature nuclear magnetic resonance spectroscopy have provided insights into the thermodynamic parameters governing metallacyclobutadiene formation [24]. For reactions involving 3-hexyne and related alkynes with MoF6 catalyst, the formation of metallacyclobutadiene intermediates is endothermic with positive entropy changes, reflecting the constrained geometry of the cyclic intermediate.

The isolation and structural characterization of metallacyclobutadiene complexes have provided direct evidence for the proposed mechanism [24]. These studies demonstrate that tungsten complexes generally form more stable metallacyclobutadiene intermediates compared to molybdenum analogs, consistent with the higher electrophilicity of tungsten alkylidyne centers.

Reaction Engineering and Process Optimization

The engineering of terminal alkyne metathesis processes requires careful consideration of thermodynamic and kinetic factors. The removal of volatile byproducts is crucial for driving the equilibrium toward desired products [23]. For 3-methyl-1-pentyne metathesis, the formation of acetylene as a byproduct necessitates its efficient removal to prevent catalyst deactivation.

The use of molecular sieves has proven particularly effective for driving alkyne metathesis reactions to completion [23]. Five-angstrom molecular sieves selectively adsorb small alkyne molecules like acetylene while allowing larger substrates and products to remain in solution. This strategy has enabled high-yielding metathesis reactions of terminal alkynes that were previously challenging.

Temperature control represents another critical aspect of reaction engineering. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or unwanted side reactions [16]. The optimal temperature window for 3-methyl-1-pentyne metathesis typically ranges from 60-80°C, balancing activity with catalyst stability.